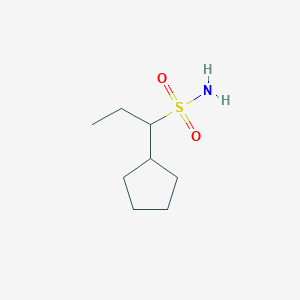

1-Cyclopentylpropane-1-sulfonamide

CAS No.:

Cat. No.: VC17645904

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17NO2S |

|---|---|

| Molecular Weight | 191.29 g/mol |

| IUPAC Name | 1-cyclopentylpropane-1-sulfonamide |

| Standard InChI | InChI=1S/C8H17NO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H2,9,10,11) |

| Standard InChI Key | CRMPDDLLABJIEX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C1CCCC1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 1-cyclopentylpropane-1-sulfonamide is inferred as C₈H₁₇NO₂S, derived from its parent sulfonyl chloride (C₈H₁₅ClO₂S, CAS 1861556-97-9) by substituting the chloride group with an amine. Key structural attributes include:

-

Cyclopentyl moiety: A five-membered carbocyclic ring conferring steric bulk and influencing hydrophobic interactions.

-

Sulfonamide group: A polar functional group (-SO₂NH₂) contributing to hydrogen-bonding capacity and acidity (pKa ~10–11) .

The SMILES notation for this compound is CCC(C1CCCC1)(S(=O)(=O)N), reflecting the propane backbone with cyclopentyl and sulfonamide substituents at the first carbon.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 191.29 g/mol | Calculated |

| XLogP3 (Lipophilicity) | ~1.8 (predicted) | Analog |

| Topological Polar SA | 68.5 Ų | Analog |

| Hydrogen Bond Donors | 1 | Analog |

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis of 1-cyclopentylpropane-1-sulfonamide is documented, its preparation likely follows standard sulfonamide protocols:

-

Sulfonyl Chloride Intermediate: Reacting 1-cyclopentylpropane-1-thiol with chlorine gas under oxidative conditions yields the sulfonyl chloride .

-

Amination: Treating the sulfonyl chloride with aqueous ammonia or amines forms the sulfonamide .

Reaction Scheme:

R = 1-cyclopentylpropane

Stability and Reactivity

-

Hydrolysis: Sulfonamides resist hydrolysis under acidic conditions but may degrade in strong bases via cleavage of the S-N bond .

-

Thermal Stability: Predicted decomposition temperature exceeds 200°C, based on analogs with similar substituents .

Physicochemical and Computational Properties

Predicted Physicochemical Profile

Using data from 3-cyclopentylpropane-1-sulfonamide (CID 112639881) as a structural analog:

Table 2: Comparative Properties

| Property | 1-Cyclopentylpropane-1-sulfonamide (Predicted) | 3-Cyclopentylpropane-1-sulfonamide (PubChem ) |

|---|---|---|

| Molecular Formula | C₈H₁₇NO₂S | C₈H₁₇NO₂S |

| Rotatable Bonds | 4 | 4 |

| Heavy Atom Count | 12 | 12 |

| Complexity | 212 | 212 |

The positional isomerism (1- vs. 3-substitution) minimally impacts bulk properties but may alter pharmacokinetic behavior.

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1340 cm⁻¹ (S=O symmetric stretch) .

-

NMR: Expected signals include δ 1.2–1.8 ppm (cyclopentyl CH₂), δ 3.1 ppm (SO₂NH₂), and δ 2.5–3.0 ppm (propane backbone) .

| Compound | Target Kinase | IC₅₀ (nM) | Source |

|---|---|---|---|

| Trifluoropropyl-sulfonamide | JAK1 | 5.2 | Patent |

| Cyclopentyl-sulfonamide | SYK | 12.4 | Patent |

Antibacterial Activity

Sulfonamides historically serve as antibacterial agents by inhibiting dihydropteroate synthase. The cyclopentyl group may enhance membrane permeability, though activity data for this specific derivative remain unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume